molecular formula C21H18ClN3O3S2 B4222166 N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide

N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide

Cat. No.: B4222166
M. Wt: 460.0 g/mol
InChI Key: FNFMBPWVMCOOJP-UHFFFAOYSA-N
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Description

N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a thienyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2-thienyl hydrazine to form an intermediate compound. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[1-(3-bromobenzoyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
  • N-{4-[1-(3-iodobenzoyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Uniqueness

N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, plays a crucial role in its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[4-[2-(3-chlorobenzoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-30(27,28)24-17-9-7-14(8-10-17)18-13-19(20-6-3-11-29-20)25(23-18)21(26)15-4-2-5-16(22)12-15/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFMBPWVMCOOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide
Reactant of Route 2
N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide
Reactant of Route 3
N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide
Reactant of Route 4
N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide
Reactant of Route 5
N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide
Reactant of Route 6
N-{4-[1-(3-Chlorobenzoyl)-5-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenyl}methanesulfonamide

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